Thiozamin

Description

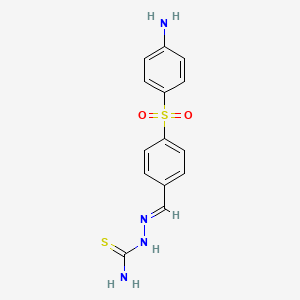

Structure

3D Structure

Properties

CAS No. |

4094-36-4 |

|---|---|

Molecular Formula |

C14H14N4O2S2 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

[(E)-[4-(4-aminophenyl)sulfonylphenyl]methylideneamino]thiourea |

InChI |

InChI=1S/C14H14N4O2S2/c15-11-3-7-13(8-4-11)22(19,20)12-5-1-10(2-6-12)9-17-18-14(16)21/h1-9H,15H2,(H3,16,18,21)/b17-9+ |

InChI Key |

NCOQOBNYDVMRSB-RQZCQDPDSA-N |

SMILES |

C1=CC(=CC=C1C=NNC(=S)N)S(=O)(=O)C2=CC=C(C=C2)N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=S)N)S(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)S(=O)(=O)C2=CC=C(C=C2)N |

Synonyms |

thiozamin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thiozamin Analogues

Original Synthetic Pathways and Precursors for Thiozamin

The original synthesis of this compound, as reported by Satake, involves the condensation of p-(p'-aminobenzenesulfonyl)-benzaldehyde with thiosemicarbazide (B42300). ilsl.bramanote.comjst.go.jp This reaction is a classic example of thiosemicarbazone formation, typically achieved by reacting an aldehyde or ketone with thiosemicarbazide under acidic conditions, often with heating or refluxing in a solvent like ethanol. scielo.brmdpi.comsapub.orgnih.gov

The general reaction for the formation of a thiosemicarbazone involves the nucleophilic addition of the terminal amino group of thiosemicarbazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. For this compound, the specific aldehyde precursor is p-(p'-aminobenzenesulfonyl)-benzaldehyde. The thiosemicarbazide component provides the -NH-CS-NH₂ portion of the final molecule.

While specific detailed conditions for Satake's original synthesis of this compound were not extensively detailed in the examined literature, the general methodology for synthesizing thiosemicarbazones from aldehydes and thiosemicarbazide is well-established. This typically involves mixing equimolar amounts of the aldehyde and thiosemicarbazide in a solvent such as ethanol, often with the addition of a catalytic amount of acid (e.g., acetic acid or sulfuric acid), and heating the mixture under reflux for several hours. scielo.brmdpi.comsapub.orgnih.govfarmaciajournal.com The product often precipitates upon cooling and can be isolated by filtration and recrystallization. mdpi.comnih.gov

Reported yields for the synthesis of thiosemicarbazones using this method are generally good, often ranging from moderate to excellent depending on the specific aldehyde used and the reaction conditions. scielo.brmdpi.com

Strategies for Derivatization and Analogue Design

Strategies for the derivatization of this compound and the design of its analogues primarily involve modifications to the precursor aldehyde or the thiosemicarbazide moiety, or subsequent chemical transformations of the formed thiosemicarbazone structure.

One common strategy is to synthesize thiosemicarbazone analogues by reacting thiosemicarbazide with a variety of substituted aldehydes or ketones. scielo.brmdpi.comsapub.orgnih.gov This allows for the introduction of different functional groups and structural variations onto the aromatic ring system attached to the thiosemicarbazone core, similar to the p-(p'-aminobenzenesulfonyl)phenyl group in this compound. For instance, using aldehydes with different substituents (e.g., hydroxyl, methoxyl, or halogen groups) on the phenyl ring leads to a series of structurally related thiosemicarbazones. scielo.brmdpi.comnih.gov

Another approach involves modifying the thiosemicarbazide part itself before the condensation reaction with the aldehyde. While less common than modifications to the carbonyl compound, substitutions on the nitrogen atoms of thiosemicarbazide can also lead to different thiosemicarbazone derivatives. sapub.org

A significant strategy for generating analogues involves the cyclization of the thiosemicarbazone structure to form heterocyclic compounds, particularly thiazoles. Thiosemicarbazones can undergo cyclization reactions with alpha-halocarbonyl compounds (such as alpha-bromoacetophenones or chloroacetic acid) to yield 1,3-thiazole or thiazolidin-4-one derivatives, respectively. scielo.brmdpi.comsapub.orgnih.govfarmaciajournal.com This type of reaction, often referred to as a Hantzsch-type synthesis, is a versatile method for constructing the thiazole (B1198619) ring system fused or linked to the hydrazone part of the thiosemicarbazone. farmaciajournal.com By varying the alpha-halocarbonyl compound, different substituents can be introduced onto the thiazole ring. mdpi.comsapub.orgnih.govfarmaciajournal.comnih.gov

Furthermore, reactions of thiosemicarbazones with other reagents can lead to different heterocyclic systems, expanding the structural diversity of potential analogues. sapub.orgrsc.org

Exploration of Chemical Modifications and their Impact on Structure

For instance, reacting a thiosemicarbazone with a substituted alpha-bromoacetophenone results in a thiazole ring substituted at the 2 and 4 positions, with the substituent from the acetophenone (B1666503) appearing at the 4-position of the thiazole ring. scielo.brmdpi.comnih.gov The original aldehyde portion is linked to the thiazole ring through a hydrazone linkage. sapub.orgfarmaciajournal.com

These structural changes can influence various physicochemical properties of the analogues, including solubility, lipophilicity, and potential for intermolecular interactions. Characterization techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for confirming the structures of the synthesized derivatives and understanding the impact of the chemical modifications at a molecular level. mdpi.comsapub.orgnih.govfarmaciajournal.com Spectroscopic data, such as the presence or absence of N-H stretching vibrations or the characteristic signals for thiazole ring protons and carbons, provide evidence for the successful formation of the desired structures. mdpi.comsapub.org

Contemporary Approaches to Thiazole and Thiosemicarbazone Synthesis Relevant to this compound Research

While classic condensation and cyclization reactions remain fundamental to the synthesis of thiosemicarbazones and thiazoles, contemporary approaches aim for increased efficiency, sustainability, and structural complexity.

Microwave-assisted synthesis and mechanochemical synthesis are other contemporary techniques that can accelerate reaction times and improve yields in the synthesis of these compounds compared to traditional heating methods. The use of alternative solvents, such as green solvents or solvent-free conditions, is also an area of ongoing research to make these synthetic processes more environmentally friendly.

Furthermore, the use of catalysts, including organocatalysts or metal catalysts, is being explored to facilitate these reactions under milder conditions and with greater selectivity. nih.gov These contemporary methods provide researchers with powerful tools to synthesize novel this compound analogues with diverse structural features more efficiently, supporting further exploration of their properties.

Typical Yield Ranges in this compound-Related Synthesis

| Reaction Type | Precursors | Products | Typical Yield Range | Source(s) |

| Thiosemicarbazone Formation | Aromatic Aldehyde + Thiosemicarbazide | Thiosemicarbazone | 71-96% | scielo.br |

| Aldehyde/Ketone + Thiosemicarbazide | Thiosemicarbazone | 71-95% | mdpi.com | |

| Thiazole Formation (Hantzsch type) | Thiosemicarbazone + α-Bromoacetophenone | Thiazole derivative | 63-100% | scielo.br |

| Thiosemicarbazone + Various Bromoketones | Thiazole derivative | 71-94% | mdpi.com | |

| Thiazolidinone Formation | Thiosemicarbazone + Chloroacetic Acid | Thiazolidin-4-one | 45-95% | mdpi.com |

Pre Clinical Biological Activity and Antimicrobial Spectrum of Thiozamin

Efficacy Against Mycobacterium leprae in Experimental Animal Models

Research has indicated the effectiveness of Thiozamin in inhibiting the growth of Mycobacterium leprae in experimental animal models. One significant model for studying M. leprae infection and evaluating potential therapeutics is the mouse footpad model. internationaltextbookofleprosy.compsu.edu This model involves injecting M. leprae into the footpads of mice, where the bacteria multiply locally. psu.edu The efficacy of drugs is typically assessed by monitoring the bacterial load in the footpads over time. internationaltextbookofleprosy.compsu.edu

Studies using the mouse footpad method have confirmed the inhibitory activity of this compound against human leprosy bacilli. amanote.com While specific detailed data tables on the reduction of M. leprae load in animal models directly attributable to this compound treatment were not extensively available in the search results, the literature indicates that this model has been instrumental in evaluating the effectiveness of various antimycobacterial agents, including this compound. amanote.cominternationaltextbookofleprosy.compsu.edu The assessment in these models often involves quantifying acid-fast bacilli in harvested footpads. internationaltextbookofleprosy.com

Inhibitory Potency Against Mycobacterium tuberculosis Strains

This compound has demonstrated inhibitory potency against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have shown that this compound is effective in checking the growth of Mycobacterium tuberculosis strains, such as H37Rv, even at relatively high dilutions. ilsl.br For instance, a solution of this compound diluted up to 1 to 5,000 was reported to be effective against M. tuberculosis H37Rv. ilsl.br

Activity Assessment Against Other Bacterial Species and Pathogens

Beyond its activity against mycobacteria, the assessment of this compound's activity against other bacterial species and pathogens has been explored, although the spectrum appears to be relatively narrow. Early research indicated that this compound did not show effectiveness against certain common bacteria, such as Staphylococcus albus or "colibacillus" (likely referring to Escherichia coli). ilsl.br

More recent studies on related thiosemicarbazone derivatives have shown potential activity against certain bacterial pathogens, including Staphylococcus hominis and Salmonella typhi, while showing less activity against others like Staphylococcus aureus and Shigella flexneria. nih.gov However, these findings pertain to thiosemicarbazone derivatives in general and not specifically to this compound itself. The available information suggests that this compound's primary antibacterial focus in early research was on mycobacteria, with limited or no significant activity reported against a broader range of bacterial species. ilsl.br

Comparative Biological Activity of this compound with Related Antimycobacterial Agents

The biological activity of this compound has been compared with that of related antimycobacterial agents, particularly those with structural similarities. This compound's structure shares features with sulphones, such as dapsone (B1669823) (DDS), and thiosemicarbazones. ilsl.brilsl.br

In the context of leprosy treatment research, this compound was synthesized with a part of its structure similar to sulphones like DDS, and its influence on the therapeutic effect was examined in comparison to DDS and other related compounds like Promacetin. ilsl.brilsl.br While DDS and its acetylated derivative were known to have medicinal effects and interconvert in the body, the comparative efficacy of this compound was investigated in clinical applications for leprosy. amanote.comilsl.br Early clinical assessments of this compound in lepromatous leprosy cases showed varying degrees of effectiveness in a proportion of treated individuals. ilsl.br

Comparing this compound to other antimycobacterial agents often involves evaluating their respective inhibitory concentrations or their effectiveness in animal models. For instance, studies comparing different antimycobacterial agents against M. tuberculosis strains utilize MIC values to assess potency. nih.govpsu.edu While direct comparative data tables explicitly pitting this compound against a wide range of modern antimycobacterials were not found, its development and investigation were rooted in comparisons with the established leprosy and tuberculosis treatments of its time, particularly sulphones and other thiosemicarbazone-related compounds. ilsl.bramanote.comilsl.br

Mechanistic Elucidation of Thiozamin S Biological Action

Investigations into Cellular and Molecular Targets of Thiozamin

Research into the cellular and molecular targets of this compound has revealed that its antimicrobial activity is not limited to a single mechanism but rather involves multiple pathways, enhancing its potential to combat a range of pathogens. A significant area of investigation has been the ability of 2-aminothiazole (B372263) derivatives to inhibit essential enzymes in bacterial metabolism. nih.gov

One of the key targets identified is β-ketoacyl-acyl carrier protein synthase (KAS). researchgate.net Specifically, mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) has been suggested as a probable target. mdpi.comnih.gov This enzyme is crucial for the initiation of the fatty acid synthesis II (FAS-II) cycle, a pathway that is essential in bacteria but absent in humans, making it an attractive target for antimicrobial agents. nih.gov The interaction of a 2-aminothiazole derivative, 2-phenylamino-4-methyl-5-acetylthiazole, with Escherichia coli KAS I has been characterized, revealing noncovalent interactions with the active-site Cys163 and hydrophobic residues within the fatty-acid binding pocket. researchgate.net This binding disrupts the synthesis of fatty acids, which are vital components of bacterial cell membranes.

Analysis of Impact on Bacterial Metabolic Pathways and Physiological Processes

The inhibition of key enzymes by this compound has a profound impact on bacterial metabolic pathways and physiological processes. The disruption of fatty acid synthesis, as previously mentioned, directly compromises the integrity of the bacterial cell membrane. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Beyond fatty acid synthesis, the broader enzymatic inhibitory profile of 2-aminothiazole derivatives suggests interference with other fundamental metabolic processes. For instance, the inhibition of carbonic anhydrase could disrupt pH regulation and CO2/bicarbonate homeostasis within the bacterial cell, affecting various pH-sensitive metabolic pathways.

Studies on Enzymatic Interactions and Potential Inhibition Mechanisms

The interactions between this compound and its target enzymes have been investigated through a combination of in vitro enzymatic assays and in silico molecular docking studies. nih.govresearchgate.net These studies provide insights into the specific mechanisms of inhibition. For example, the interaction with E. coli KAS I involves the binding of the 2-aminothiazole derivative to the active site, preventing the natural substrate from binding and thereby inhibiting the enzyme's function. researchgate.net

Molecular docking analyses have been instrumental in visualizing the binding modes of 2-aminothiazole derivatives within the active sites of various enzymes. nih.gov These studies have shown that specific substitutions on the 2-aminothiazole ring can significantly influence the binding affinity and inhibitory potency. For instance, in the case of carbonic anhydrase and cholinesterase inhibition, different derivatives exhibit varying levels of potency, which can be correlated with their predicted binding energies. nih.govresearchgate.net

The inhibition mechanisms are often competitive, where the this compound derivative competes with the natural substrate for the enzyme's active site. However, non-competitive or allosteric inhibition mechanisms cannot be ruled out for all enzyme-inhibitor interactions and require further investigation.

| Compound | Target Enzyme | Inhibition Constant (Ki) or IC50 |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM (Ki) |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM (Ki) |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM (Ki) |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM (Ki) |

| 2-phenylamino-4-methyl-5-acetylthiazole | E. coli KAS I | 25 µM (Kd) |

Contributions of Specific Chemical Moieties to Antimicrobial Bioactivity

The antimicrobial bioactivity of this compound is highly dependent on the nature and position of substituents on the 2-aminothiazole core. Structure-activity relationship (SAR) studies have been crucial in identifying the chemical moieties that contribute to enhanced potency and spectrum of activity. nih.govnih.govmdpi.com

For example, in a series of 2-aminothiazoles effective against Mycobacterium tuberculosis, it was found that the central thiazole (B1198619) moiety and a 2-pyridyl group at the C-4 position were critical for potency. nih.gov Conversely, the N-2 position of the aminothiazole was found to be highly tolerant to modification, and the introduction of substituted benzoyl groups at this position led to a significant improvement in antitubercular activity. nih.gov

Similarly, in other series of 2-aminothiazole derivatives, the presence of specific substituents has been linked to activity against different microbial strains. For instance, the introduction of a chloro substituent on a phenyl ring attached to the thiazole was found to be important for antibacterial activity. nih.gov The lipophilicity of the molecule, which influences its ability to penetrate bacterial cell membranes, is also a critical factor that can be modulated by the choice of substituents. mdpi.com

| Chemical Moiety/Substitution | Impact on Antimicrobial Activity | Target Organism/Enzyme |

|---|---|---|

| 2-pyridyl at C-4 of thiazole | Critical for potency | Mycobacterium tuberculosis |

| Substituted benzoyl at N-2 of aminothiazole | Improved antitubercular activity | Mycobacterium tuberculosis |

| Chloro substituent on phenyl ring | Important for antibacterial activity | Various bacteria |

| Bromo substituent on phenyl ring | Inactivated the compounds | Various bacteria |

Metabolic Transformations and Pharmacokinetic Analysis of Thiozamin in Pre Clinical Models

Identification and Structural Characterization of Thiozamin Metabolites

Detailed in vivo studies are required to isolate and characterize the specific metabolites of this compound. Preliminary investigations suggest that the compound is likely metabolized through various enzymatic reactions. The resulting metabolites would possess distinct chemical structures from the parent compound, which can be elucidated using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The precise identification and structural analysis of these metabolites are crucial for understanding the compound's complete pharmacokinetic and pharmacodynamic profile.

Elucidation of In Vivo Biotransformation Pathways in Experimental Systems

The biotransformation of this compound in preclinical models is hypothesized to follow several key metabolic pathways. A "Second report on metabolites of this compound in vivo" by Satake, Nakamura, and Imamura, though not widely available, is cited as a foundational study in this area. Generally, thiosemicarbazone derivatives can undergo reactions such as oxidation, reduction, and conjugation. For this compound, this could involve modifications to the aminobenzenesulfonyl group, the benzaldehyde (B42025) portion, or the thiosemicarbazone side chain. The elucidation of these pathways is fundamental to predicting the compound's efficacy and potential interactions in a clinical setting.

Methodologies for Quantitative Analysis of this compound and its Metabolites in Biological Matrices

The accurate quantification of this compound and its metabolites in biological samples like blood, plasma, and tissues is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a commonly employed and highly sensitive method for this purpose. The development and validation of such analytical methods are critical for determining key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).

Below is a hypothetical data table illustrating the type of information that would be gathered using such methodologies.

| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (% CV) |

| This compound | Plasma | 1.0 | 1000 | 95-105 | <15 |

| Metabolite 1 | Plasma | 0.5 | 500 | 93-107 | <15 |

| Metabolite 2 | Urine | 2.0 | 2000 | 96-104 | <15 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Thiozamin and Its Analogues

Correlations Between Molecular Structure and Antimicrobial Potency

The antimicrobial potency of thiosemicarbazones is intricately linked to their molecular structure. The core structure consists of a thiosemicarbazide (B42300) moiety (-NH-CS-NH2) linked to a carbonyl compound, in the case of Thiozamin, a substituted benzaldehyde (B42025). The biological activity is significantly influenced by the nature of the substituents on both the aldehyde/ketone and the thiosemicarbazide portions of the molecule.

Research on various thiosemicarbazone derivatives has demonstrated that modifications to the aromatic ring of the benzaldehyde moiety can lead to substantial changes in antimicrobial activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, thereby affecting its interaction with biological targets. Similarly, substitutions on the N-terminal nitrogen of the thiosemicarbazide can modulate the lipophilicity and steric properties of the compound, which are crucial for its transport across microbial cell membranes and its binding to target enzymes.

A review of recent research on thiosemicarbazone-based compounds highlights that their antimicrobial potential is significant, with some complexes exhibiting very potent activity against various bacterial and fungal strains. dergipark.org.tr The general structure of a thiosemicarbazone, R1R2C=NNHCSNHR3, allows for extensive chemical modifications at R1, R2, and R3, leading to a wide array of derivatives with varying antimicrobial potencies.

The following interactive table summarizes the general structural modifications on the thiosemicarbazone scaffold and their observed impact on antimicrobial activity based on studies of various analogues.

| Structural Modification | General Effect on Antimicrobial Potency | Example from Analogue Studies |

| Substitution on the aromatic ring of the aldehyde/ketone | Can increase or decrease activity depending on the nature and position of the substituent. Electron-withdrawing groups can sometimes enhance activity. | Nitro group substitution on the phenyl ring has been shown to alter antimicrobial activity against certain bacterial strains. rsc.org |

| Substitution on the terminal nitrogen (N4) of the thiosemicarbazide | Can significantly influence activity. Bulky substituents may decrease activity, while certain aryl or alkyl groups can enhance it. | Studies on 4-N-substituted thiosemicarbazides and thiosemicarbazones have shown that the nature of the substituent is crucial for activity against Staphylococcus aureus and Escherichia coli. researchgate.net |

| Chelation with metal ions | Often leads to a significant enhancement of antimicrobial activity compared to the free ligand. | Metal complexes of thiosemicarbazones have been reported to have diverse applications and potent antimicrobial properties. rsisinternational.org |

Influence of Substituent Effects and Conformational Aspects on Biological Activity

Conformational analysis of bioactive thiosemicarbazones reveals that the geometry of the molecule plays a critical role in its interaction with target sites. mdpi.comnih.gov The planarity of the molecule and the potential for intramolecular hydrogen bonding can stabilize the active conformation, facilitating binding to enzymes or other biological targets. mdpi.com X-ray crystallography and NMR spectroscopy are powerful tools used to determine the three-dimensional structure and conformational preferences of these compounds. mdpi.comnih.gov

The presence of specific substituents can also influence the molecule's ability to chelate metal ions, which is a key aspect of the mechanism of action for many thiosemicarbazones. The formation of stable complexes with transition metals can enhance their biological activity. researchgate.net

The table below illustrates how different substituents and conformational features in thiosemicarbazone analogues can impact their biological activity.

| Substituent/Conformational Feature | Influence on Biological Activity | Supporting Evidence from Analogue Studies |

| Electron-withdrawing groups on the aromatic ring | Can enhance antimicrobial activity by increasing the acidity of the N-H proton, which may be involved in target binding. | Compounds with electron-withdrawing aldehyde groups have shown different antioxidant efficiencies compared to those with electron-donating substituents. mdpi.com |

| Lipophilic groups | Can improve cell membrane penetration, leading to higher intracellular concentrations and enhanced activity. | The lipophilicity of 2-acetylpyridine (B122185) thiosemicarbazones, measured by the partition coefficient (log P), has been correlated with their antimycobacterial activity. semanticscholar.org |

| Steric hindrance | Bulky substituents near the active site can hinder binding to the target, reducing biological activity. | The geometry at the N4-terminus of the thiosemicarbazide skeleton has been suggested to determine antibacterial activity. nih.gov |

| Molecular planarity and conformation | A planar conformation is often associated with higher activity, as it can facilitate intercalation with DNA or binding to planar active sites of enzymes. | The conformations of thiosemicarbazone derivatives, determined by X-ray crystallography and molecular docking, affect their biological activity by influencing interactions with target sites. mdpi.com |

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For thiosemicarbazones, several key pharmacophoric elements have been identified that are crucial for their antimicrobial activity.

The core pharmacophore of thiosemicarbazones generally includes:

A hydrogen bond donor (the N-H group of the thiosemicarbazide moiety).

A hydrogen bond acceptor (the sulfur atom of the thiocarbonyl group and the imine nitrogen).

A hydrophobic aromatic ring system.

These features enable the molecule to interact with various biological targets, such as enzymes involved in DNA synthesis or other essential metabolic pathways. nih.gov Pharmacophore modeling is a computational technique used to identify these common structural features among a set of active molecules. nih.govnih.gov

One of the proposed mechanisms of action for thiosemicarbazones is the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis. researchgate.net The ability of these compounds to chelate metal ions, such as iron, which is a cofactor for this enzyme, is a key aspect of their inhibitory activity. nih.gov

The following table outlines the key pharmacophoric features of thiosemicarbazones and their role in target interaction.

| Pharmacophoric Feature | Role in Target Interaction | Example of Interaction |

| Thiosemicarbazide moiety (-NH-CS-NH2) | Acts as a metal-chelating unit and provides hydrogen bond donors and acceptors for interaction with the target protein. | The sulfur and hydrazinic nitrogen atoms are involved in coordinating with metal ions in the active site of enzymes like ribonucleotide reductase. |

| Imine linkage (-C=N-) | Contributes to the planarity of the molecule and can participate in hydrogen bonding or hydrophobic interactions. | The lone pair of electrons on the imine nitrogen can act as a hydrogen bond acceptor. |

| Aromatic/heterocyclic ring | Provides a scaffold for substitutions and engages in hydrophobic or pi-stacking interactions with the target. | The aromatic ring can fit into hydrophobic pockets of the enzyme's active site. |

Computational Approaches to SAR/SMR Delineation for this compound Derivatives

Computational chemistry plays a vital role in elucidating the SAR and SMR of thiosemicarbazone derivatives, providing insights that guide the design of new and more potent antimicrobial agents. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are extensively used.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com By correlating physicochemical properties (such as lipophilicity, electronic properties, and steric parameters) with antimicrobial potency, QSAR models can predict the activity of novel, unsynthesized compounds.

Molecular docking simulations are used to predict the binding mode of a ligand (in this case, a thiosemicarbazone derivative) within the active site of a biological target. researchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps in understanding the molecular basis of their mechanism of action. These computational methods are cost-effective and time-efficient approaches to explore the potential of new drug candidates. mdpi.com

Recent computational studies on thiosemicarbazone derivatives have focused on:

Predicting ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters can be computationally predicted to assess the drug-likeness of new compounds. mdpi.com

Elucidating reaction mechanisms: Computational modeling can help in understanding the mechanisms of action at a molecular level. mdpi.com

Rational design of new derivatives: By understanding the SAR, new compounds with potentially improved activity and reduced toxicity can be designed and prioritized for synthesis. mdpi.com

The table below summarizes some of the computational approaches used in the study of thiosemicarbazones.

| Computational Method | Application in SAR/SMR Studies | Insights Gained |

| Quantum Mechanics (QM) Calculations (e.g., DFT) | Determination of electronic properties, molecular geometries, and reactivity. nih.gov | Understanding of electronic structure, charge distribution, and orbital energies (HOMO/LUMO), which are correlated with biological activity. nih.gov |

| Molecular Docking | Prediction of ligand-target binding modes and affinities. researchgate.net | Identification of key amino acid residues involved in binding and elucidation of the mechanism of inhibition. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. mdpi.comnih.gov | Identification of the most important physicochemical properties that govern the antimicrobial potency. |

| Pharmacophore Modeling | Identification of common structural features required for biological activity. nih.govnih.gov | Generation of a 3D model of the essential features for designing new active compounds. |

Advanced Analytical Techniques for Characterization and Quantification in Thiozamin Research

Advanced Chromatographic Separations and Detection Methodologies

Detailed information regarding the specific advanced chromatographic separation and detection methodologies applied to the analysis of Thiozamin was not found in the provided search results. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with various detectors (e.g., UV-Vis, Mass Spectrometry), are typically employed in chemical research for separation, identification, and quantification of compounds and their metabolites in complex matrices. However, the specific methods used for this compound were not described in the search results.

Development and Validation of Quantitative Analytical Assays in Biological and In Vitro Systems

Information on the development and validation of specific quantitative analytical assays for measuring this compound concentrations in biological or in vitro systems was not present in the provided search results. Quantitative assays are crucial for determining the concentration of a compound in various samples, which is essential for understanding its behavior in biological systems, pharmacokinetics, and dose-response relationships. The search results mentioned studies involving this compound in mice infected with M. lepraemurium ilsl.br and its effects on Mycobacterium tuberculosis and M. bovis in vitro ilsl.br, implying that some form of quantification was likely performed, but the details of the analytical methods used were not provided.

Computational and Theoretical Investigations in Thiozamin Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling encompasses a variety of computational techniques used to model or mimic the behavior of molecules. Molecular docking, a key application within molecular modeling, predicts the preferred orientation and binding affinity of a small molecule (ligand), such as a potential drug candidate, when it binds to a larger molecule, typically a protein receptor or enzyme (target). nih.govresearchgate.net These simulations help researchers understand the nature of the interactions between a compound and its biological target, identifying key residues involved in binding and estimating the strength of the interaction. mdpi.comnih.gov This information is crucial for elucidating a compound's mechanism of action and guiding the design of more potent and selective analogs. While molecular docking and simulation studies are widely applied in the investigation of potential drug molecules and related compound classes like thiosemicarbazones and thiazoles targeting various proteins nih.govmdpi.comnih.gov, specific research detailing molecular modeling and docking simulations performed with Thiozamin as the ligand were not identified in the available search results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are theoretical methods based on quantum mechanics used to determine the electronic structure and properties of molecules. These calculations can provide detailed information about a molecule's geometry, energy levels (such as the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), charge distribution, dipole moment, and reactivity. atlantis-press.comresearchgate.netmdpi.com Understanding the electronic structure is fundamental to predicting a compound's chemical behavior, its potential to form bonds, and its stability. rsc.org Such calculations are valuable for gaining insights into why a molecule might interact with a biological target in a certain way or undergo specific chemical transformations. While quantum chemical studies are employed to analyze the properties and reactivity of various organic molecules, including thiazole (B1198619) derivatives and complexes atlantis-press.commdpi.commdpi.com, specific results from quantum chemical calculations performed on this compound were not found in the conducted literature search.

In Silico Prediction of Biotransformation Pathways and Metabolite Formation

In silico methods for predicting biotransformation pathways aim to computationally simulate how a compound is metabolized within a biological system, such as the human body. mdpi.comnih.gov These predictions are based on the compound's chemical structure and knowledge of common metabolic reactions catalyzed by enzymes, particularly those in the liver. nih.gov Predicting metabolite formation is essential in drug research to identify potential active or toxic metabolites, understand a drug's clearance, and anticipate potential drug-drug interactions. nih.gov While in silico tools are increasingly used to predict the metabolic fate of drug candidates and other xenobiotics mdpi.comlhasalimited.org, specific in silico studies detailing the predicted biotransformation pathways and metabolite formation for this compound were not identified in the available search results. Early studies on this compound did investigate its metabolites in vivo amanote.com, but the application of in silico prediction methods for this compound was not found.

Application of Chemoinformatics and Bioinformatics in Drug Discovery and Development Related to this compound

Chemoinformatics and bioinformatics are interdisciplinary fields that apply computational and statistical techniques to chemical and biological data, respectively. ijprajournal.comlongdom.org In drug discovery, chemoinformatics is used for managing, analyzing, and visualizing chemical structures and large chemical databases, facilitating tasks such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and the prediction of physicochemical properties. rjpbcs.combioinfopublication.orgnih.gov Bioinformatics focuses on biological data, including genomic, proteomic, and other 'omics' data, to identify potential drug targets, understand disease mechanisms, and analyze the biological effects of compounds. ijprajournal.comlongdom.org The synergistic application of these fields aids in the identification of potential drug candidates, the optimization of lead compounds, and the understanding of their interactions with biological systems. ijprajournal.com While chemoinformatics and bioinformatics are integral to modern drug discovery pipelines across various disease areas ijprajournal.comlongdom.orgbioinfopublication.org, specific applications of these fields directly related to the discovery or development of this compound were not detailed in the available search results.

Q & A

Q. What are the standard spectroscopic techniques for confirming the structural integrity of Thiozamin?

To validate this compound’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example:

- NMR : Analyze proton environments and coupling patterns to confirm functional groups like thiazole rings or amine moieties .

- IR : Identify characteristic absorption bands (e.g., S-H stretching at ~2550 cm⁻¹ for thiol groups) .

- HRMS : Verify molecular ion peaks with <5 ppm mass accuracy . Table 1 summarizes typical spectroscopic data for this compound analogs:

| Technique | Key Peaks/Features | Reference Range |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 2.1–2.3 (CH₃), δ 7.2–7.5 (aromatic H) | |

| IR | 2550 cm⁻¹ (S-H), 1680 cm⁻¹ (C=N) | |

| HRMS | [M+H]⁺ m/z 265.0924 (calc. 265.0920) |

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

Use accelerated stability testing by incubating this compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm). Include controls (e.g., inert nitrogen atmosphere) to isolate pH effects from oxidative degradation .

Q. What are the critical parameters for optimizing this compound synthesis yields?

Key factors include:

- Reagent stoichiometry : Excess thiolating agents (e.g., Lawesson’s reagent) improve cyclization efficiency .

- Temperature : Maintain 80–100°C during thiazole ring formation to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediate compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s bioactivity data across different cell lines?

Methodological steps include:

- Normalization : Use internal controls (e.g., housekeeping genes) to account for cell-line-specific variability .

- Dose-response validation : Test multiple concentrations (IC₅₀ ± 2 log units) to identify outlier assays .

- Mechanistic studies : Apply RNA-seq or proteomics to confirm target engagement (e.g., enzyme inhibition) across models .

Q. What strategies are effective for analyzing contradictory results in this compound’s antioxidant vs. pro-oxidant effects?

- Redox profiling : Measure reactive oxygen species (ROS) generation and glutathione depletion simultaneously using fluorometric assays .

- Context-dependent analysis : Correlate results with cellular redox status (e.g., hypoxic vs. normoxic conditions) .

- Computational modeling : Apply density functional theory (DFT) to predict electron-transfer pathways in this compound derivatives .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Scaffold diversification : Synthesize analogs with modifications at the thiazole ring (e.g., methyl, halogen substituents) .

- Multivariate analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

- Validation cohorts : Test top candidates in orthogonal assays (e.g., enzymatic inhibition + cell viability) to reduce false positives .

Methodological Guidelines for Data Interpretation

- Handling spectral ambiguities : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian software) to resolve overlapping peaks .

- Statistical rigor : Report p-values with confidence intervals and apply Bonferroni correction for multiple comparisons .

- Reproducibility : Archive raw data (e.g., NMR FID files, HPLC chromatograms) in public repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.